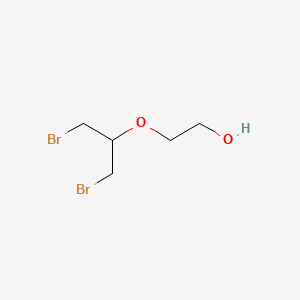
2-(1,3-Dibromopropan-2-yloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dibromopropan-2-yloxy)ethanol is an organic compound with the molecular formula C5H10Br2O2 It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol typically involves the reaction of 1,3-dibromopropane with ethylene glycol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
BrCH2CHBrCH2OH+HOCH2CH2OH→BrCH2CHBrCH2OCH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropane: A precursor in the synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol.
Ethylene Glycol: Another precursor used in the synthesis.
2-Bromoethanol: A related brominated alcohol with similar reactivity.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
5426-36-8 |
|---|---|
Fórmula molecular |
C5H10Br2O2 |
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
2-(1,3-dibromopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2 |
Clave InChI |
OFSMCGQQTGRVGN-UHFFFAOYSA-N |
SMILES canónico |
C(COC(CBr)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



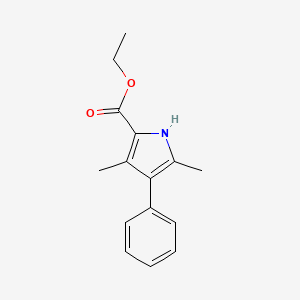
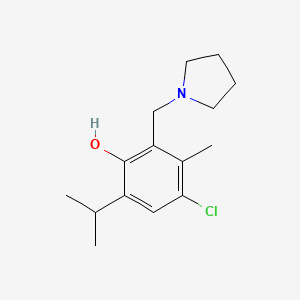
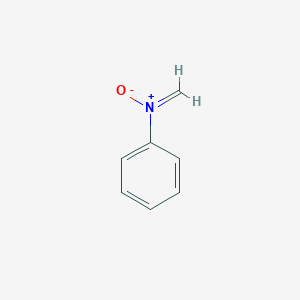

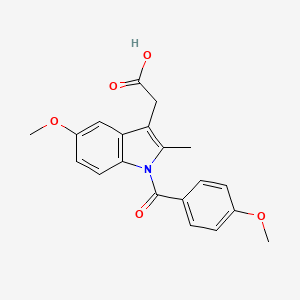
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)

![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)



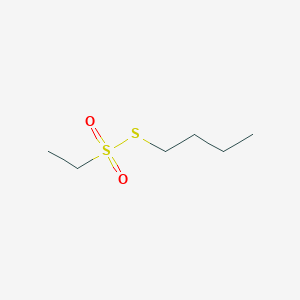
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
